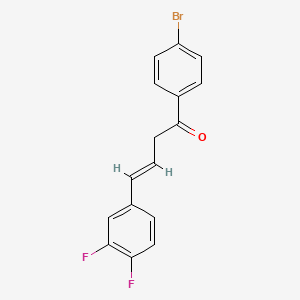

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

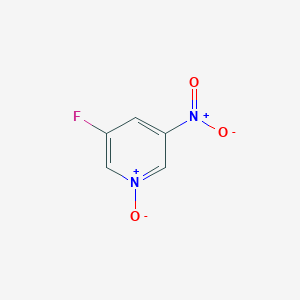

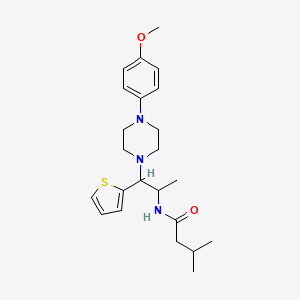

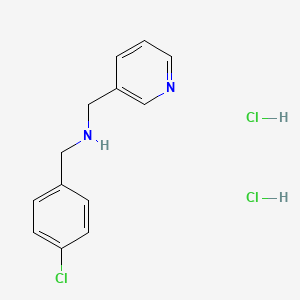

The compound "(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities and applications in nonlinear optics. Chalcones typically consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of bromine and fluorine substituents on the aromatic rings can significantly influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of chalcone derivatives generally involves a Claisen-Schmidt condensation reaction, which is a crossed-aldol condensation between an acetophenone and an aldehyde in the presence of a base. For example, the synthesis of a related compound with a dimethylamino substituent was achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as the base . Similarly, other substituted chalcones were synthesized by condensation reactions of substituted acetophenones with various benzaldehydes . These methods could be adapted to synthesize the compound by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of chalcones can be determined using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Visible spectrometry. For instance, the molecular structure and spectral properties of a related chalcone were investigated using density functional theory (B3LYP) with a 6-311++G(d,p) basis set, and the vibrational frequencies were calculated and compared with experimental data . The dihedral angles between the aromatic rings and the planarity of the molecule can be significant for its optical properties, as observed in a structurally similar compound .

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated carbonyl system. They can participate in electrophilic addition reactions, cycloadditions, and serve as precursors for the synthesis of other heterocyclic compounds. The electrophilic reactivity of a related brominated compound was studied, showing that it can react with nucleophiles to give substitution products or undergo allylic rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones, such as melting points, solubility, and stability, can be influenced by the nature of the substituents on the aromatic rings. The electronic properties, such as UV absorption maxima and NMR chemical shifts, can be correlated with substituent effects using Hammett constants and other parameters . The presence of halogen atoms like bromine and fluorine can also affect the molecular electrostatic potential and nonlinear optical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Remediation

Electron Impact and Electron Capture Negative Ionization Mass Spectra

Research on the mass spectra of polybrominated diphenyl ethers (PBDEs) and methoxylated PBDEs offers insights into the analysis of brominated compounds, which is essential for environmental monitoring and remediation efforts. The study by Hites (2008) provides detailed mass spectra that can help identify and quantify brominated compounds in environmental samples, which could be relevant for assessing the presence and impact of compounds like “(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one” in the environment (Hites, 2008).

Environmental Occurrence and Remediation of Emerging Organohalides

He et al. (2021) review emerging organohalides, including novel brominated flame retardants, highlighting their production, environmental distribution, and remediation methods. Understanding the environmental behavior of such compounds is crucial for developing strategies to mitigate their impact, which may also apply to the environmental management of “(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one” (He et al., 2021).

Organic Synthesis and Industrial Applications

Practical Synthesis of Brominated Biphenyls

Qiu et al. (2009) discuss a practical method for synthesizing 2-fluoro-4-bromobiphenyl, highlighting challenges and solutions in the synthesis of brominated compounds that could be relevant to synthesizing or modifying “(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one” for various applications (Qiu et al., 2009).

Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst

Tateiwa and Uemura (1997) review the use of modified natural clay as catalysts in organic synthesis, including reactions relevant to the production of aromatic compounds. Such catalytic processes could be applicable in the synthesis or modification of brominated aromatic compounds like “(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one” for industrial applications (Tateiwa & Uemura, 1997).

Safety And Hazards

This involves identifying any risks associated with handling or disposing of the compound, including toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves discussing potential applications of the compound and areas for further research.

Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemical substances with care and use them responsibly. Always follow safety guidelines and procedures.

Eigenschaften

IUPAC Name |

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrF2O/c17-13-7-5-12(6-8-13)16(20)3-1-2-11-4-9-14(18)15(19)10-11/h1-2,4-10H,3H2/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQGWEFHIGLSJE-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=CC2=CC(=C(C=C2)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C/C=C/C2=CC(=C(C=C2)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)

![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)